![molecular formula C13H11ClFNO B1329044 2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine CAS No. 946729-37-9](/img/structure/B1329044.png)
2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine
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Overview
Description
The compound "2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine" is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as chloro and fluoro substituents on aromatic rings, and the presence of phenoxy and phenylamine groups. These compounds are typically synthesized for their potential applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Similarly, the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates includes a reaction with 2-amino-5-methylpyridine, followed by reaction with acrylates . These methods suggest that the synthesis of "2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine" could potentially involve palladium-catalyzed coupling reactions or similar strategies.
Molecular Structure Analysis
The molecular structures of compounds with similar features are often characterized using techniques such as X-ray diffraction (XRD) . These studies reveal details about the conformation and intramolecular interactions, such as hydrogen bonds, which can significantly influence the properties and reactivity of the compounds. For instance, the presence of intramolecular hydrogen bonds can stabilize certain conformations .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes reactions such as C-C and C-H bond cleavages , as well as transformations involving nucleosides . These reactions are often influenced by the electronic properties of the substituents, such as chloro and fluoro groups, which can affect the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the crystal packing and the presence of intramolecular hydrogen bonds can affect the melting point and solubility . The electronic effects of substituents like chloro and fluoro groups can also influence properties such as acidity and basicity, as well as the absorption characteristics in spectroscopic studies .
Scientific Research Applications
Soil Sorption of Phenoxy Herbicides
A study highlights the sorption behavior of phenoxy herbicides, closely related to 2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine, in soil. It focuses on the soil-water distribution of various phenoxy herbicides and emphasizes the relevance of soil parameters like pH, organic carbon content, and iron oxides in the sorption process. This understanding is crucial for assessing the environmental fate and transport of such compounds (Werner et al., 2012).
Nutraceutical and Food Additive Properties of Chlorogenic Acid
Chlorogenic acid, a phenolic compound with a structure related to 2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine, has been extensively studied for its health-promoting properties. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a nutraceutical and a food additive, especially for its antimicrobial properties against a wide range of organisms, makes it an interesting compound for further exploration (Santana-Gálvez et al., 2017).
Fluorescent Chemosensors Based on Phenolic Compounds
4-Methyl-2,6-diformylphenol (DFP), a compound structurally similar to 2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine, serves as a platform for the development of fluorescent chemosensors. These chemosensors can detect a variety of analytes, showcasing the potential of phenolic compounds in the development of sensitive and selective sensors for various applications (Roy, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(15)7-11(12)16/h2-7H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXCFKQGSRXMRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-5-fluorophenylamine |
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